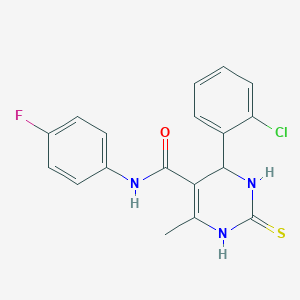
5-(piperidin-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry. In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Antimicrobial Activity
Research into derivatives containing the piperidine ring, similar to 5-(piperidin-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride, has demonstrated significant antimicrobial activity. For instance, 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives featuring piperidine or pyrrolidine rings have been synthesized and shown strong antimicrobial effects, highlighting a promising area for developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Anticancer Activity
Further research has explored the anticancer potential of compounds with structural similarities, focusing on their interaction with cancer-related targets. A study on benzimidazole derivatives bearing 1,2,4-triazole rings revealed insights into their anti-cancer properties, molecular stabilities, and docking studies, suggesting the significance of these compounds in developing novel anticancer drugs (Karayel, 2021).
Antitubercular Agents
Compounds based on the 1,2,4-triazole structure, incorporating piperidine units, have also been examined for their potential as antitubercular agents. A novel series of such analogues displayed significant activity against Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis (Rishikesan et al., 2021).
Corrosion Inhibition
Piperidine derivatives have been identified as effective corrosion inhibitors on iron surfaces. Research utilizing density functional theory (DFT) and Monte Carlo dynamics has shown that certain piperidine derivatives offer protection against corrosion, suggesting their application in materials science and engineering to enhance the longevity of metal structures (Belghiti et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-piperidin-2-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c12-7-9-6(10-11-7)5-3-1-2-4-8-5;/h5,8H,1-4H2,(H2,9,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZZEEJMZYBJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NNC(=O)N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

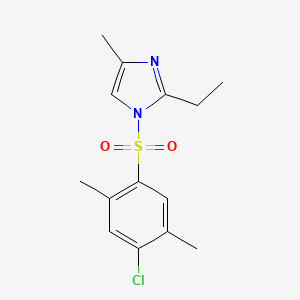
![4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether](/img/structure/B2881911.png)
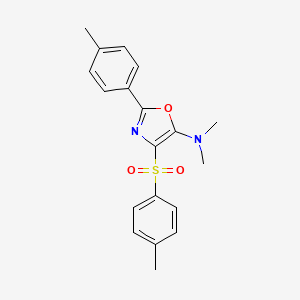
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2881913.png)
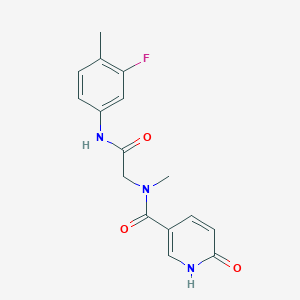
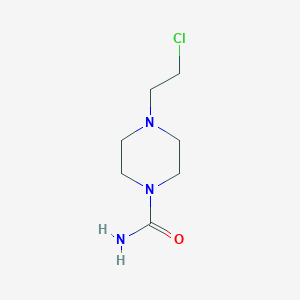
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2-furoate](/img/structure/B2881921.png)
![3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid](/img/structure/B2881923.png)
![N-(2-furylmethyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2881924.png)
![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2881925.png)
![3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2881926.png)
![7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2881927.png)

